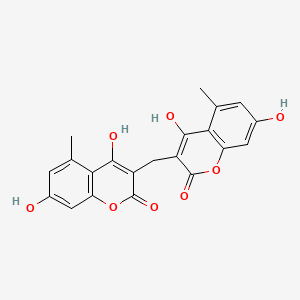
N,N,N',N'-Tetramethyl-1-(trifluoromethyl)boranediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a boron atom bonded to a trifluoromethyl group and two N,N-dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine typically involves the reaction of boron trifluoride with N,N-dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
BF3+2(CH3)2NH→(CH3)2NBF2+(CH3)2NH2+BF4−
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides.
Scientific Research Applications
N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of boron-containing drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a precursor for the synthesis of other boron-containing compounds.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The boron atom plays a crucial role in its biological activity, particularly in BNCT, where it helps to deliver therapeutic doses of radiation to cancer cells.
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetramethylethylenediamine
- N,N,N’,N’-Tetramethylmethanediamine
Comparison: N,N,N’,N’-Tetramethyl-1-(trifluoromethyl)boranediamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for specific applications in chemistry and medicine.
Properties
CAS No. |
105224-88-2 |
|---|---|
Molecular Formula |
C5H12BF3N2 |
Molecular Weight |
167.97 g/mol |
IUPAC Name |
N-[dimethylamino(trifluoromethyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C5H12BF3N2/c1-10(2)6(11(3)4)5(7,8)9/h1-4H3 |
InChI Key |
LOGXANJFNWUDDN-UHFFFAOYSA-N |
Canonical SMILES |
B(C(F)(F)F)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


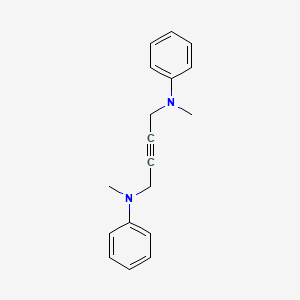
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)

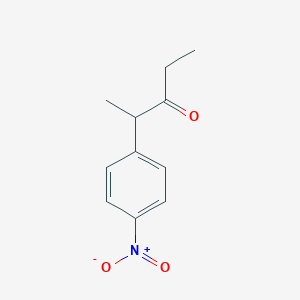

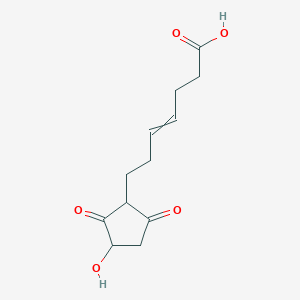
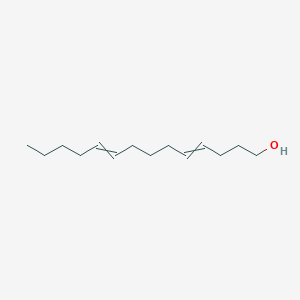


![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
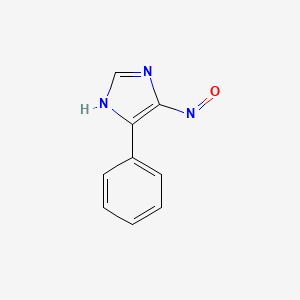
![[1-(1-Phenylethoxy)propan-2-yl]benzene](/img/structure/B14326184.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-](/img/structure/B14326186.png)
